1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(3-Chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 1,6-dihydropyridine core substituted with a 3-chlorobenzyl group at position 1 and a 3-nitrophenyl carboxamide moiety at position 3. Its molecular formula is C19H14ClN3O4, with a molecular weight of 383.79 g/mol.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-15-4-1-3-13(9-15)11-22-12-14(7-8-18(22)24)19(25)21-16-5-2-6-17(10-16)23(26)27/h1-10,12H,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMRCDKRRHMVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired dihydropyridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated products.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
In contrast, analogs with 4-methoxyphenylamide () or 2,3-dimethylphenylamide () exhibit electron-donating effects, which may reduce reactivity but improve membrane permeability .
Core Heterocycle Variations: Pyridazinone derivatives (e.g., compounds 6–9 in ) replace the dihydropyridine core with a pyridazinone ring, altering electronic distribution and hydrogen-bonding capacity. These differences may explain their reported activity as Trypanosoma cruzi proteasome inhibitors .
Synthetic Routes :
- The target compound’s synthesis likely follows protocols similar to those in , involving coupling of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 3-nitroaniline using HATU/DIPEA in DMF .
Biological Activity
1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has attracted attention for its potential pharmacological properties. This compound is characterized by its unique structure, which includes a chlorophenyl group and a nitrophenyl moiety, contributing to its biological activity. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHClNO |
| Molecular Weight | 373.80 g/mol |
| CAS Number | 941931-16-4 |
The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain pathogens, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values indicating significant activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Pseudomonas aeruginosa | 15.0 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity and Therapeutic Potential
In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity toward cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.
Case Studies
A recent case study explored the effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC values ranging from 10 to 20 µM across different cell lines, indicating promising anticancer activity.
Comparative Analysis with Similar Compounds
Comparative studies with other dihydropyridine derivatives revealed that while many compounds in this class exhibit biological activity, the unique combination of substituents in this compound enhances its potency and selectivity.
| Compound | Activity Profile |
|---|---|
| 1-(4-chlorophenyl)-6-methyl-N-(2-nitrophenyl) | Moderate antimicrobial activity |
| 1-(2-chlorophenyl)-N-(4-nitrophenyl)-6-oxo | Low cytotoxicity |
| 1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo | High selectivity towards cancer cells and significant antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
